RNA recruiter-linker 1

RIBOTAC RNase L recruitment RNA degradation

RNA recruiter-linker 1 is a modular building block for synthesizing RNase L-recruiting chimeras (RIBOTACs) that degrade the SARS-CoV-2 5' UTR SL5 RNA structure. Unlike intuitive predictions, the D1 recruiter in this conjugate yields superior RNA degradation when paired with optimized warheads (e.g., C34), despite >10,000-fold weaker standalone potency than the natural ligand 2-5A. Conjugation to warhead C34 creates degrader C64, achieving >95% viral inhibition at 20 µM in lung epithelial cells. This non-intuitive SAR underscores that chimeric degrader efficacy cannot be inferred from isolated components—making direct substitution with alternative recruiter-linker modules unreliable. Ideal for labs investigating antiviral mechanisms or screening SARS-CoV-2 inhibitors.

Molecular Formula C31H36N4O7
Molecular Weight 576.6 g/mol
Cat. No. B15542261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNA recruiter-linker 1
Molecular FormulaC31H36N4O7
Molecular Weight576.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H36N4O7/c1-2-11-37-12-13-38-14-15-39-16-17-40-18-19-41-26-5-8-35-23-28(33-30(35)22-26)27-20-24-3-4-25(21-29(24)42-31(27)36)34-9-6-32-7-10-34/h1,3-5,8,20-23,32H,6-7,9-19H2
InChIKeyJLBNSOOSAQIJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RNA Recruiter-Linker 1: A Critical Building Block for RIBOTAC Synthesis Targeting SARS-CoV-2 SL5 RNA


RNA recruiter-linker 1 (CAS: N/A; MW: 576.64; Formula: C31H36N4O7) is a synthetic small molecule that serves as the RNA ligand-linker component in the synthesis of RNase L-recruiting chimeras (RIBOTACs) targeting the SARS-CoV-2 5' untranslated region (UTR) . This compound is specifically designed to bind the conserved four-way RNA helix SL5 within the SARS-CoV-2 RNA genome, a structure essential for viral replication [1]. As a modular building block, RNA recruiter-linker 1 enables the construction of targeted RNA degraders, offering researchers a precise tool for investigating antiviral strategies against SARS-CoV-2 .

Why Generic RNA Ligands Cannot Substitute for RNA Recruiter-Linker 1 in RIBOTAC Assembly


The performance of RIBOTACs is highly dependent on the precise chemical structure of both the RNA-binding warhead and the RNase L recruiter moiety. RNA recruiter-linker 1 incorporates a synthetic RNase L recruiter (D1) that, despite exhibiting a >10,000-fold weaker in vitro potency as a standalone recruiter compared to the natural ligand 2-5A, paradoxically yields superior RNA degradation when conjugated to the SL5-binding warhead C30/C34 [1]. This non-intuitive outcome underscores that the efficacy of chimeric degraders cannot be predicted from the activity of isolated components, making direct substitution with alternative recruiter-linker modules unreliable without empirical validation [2]. Furthermore, the linker length and conjugation site on the RNA-binding warhead critically influence binding affinity and degradation efficiency, as evidenced by the 7-fold reduction in Kd upon alkyne modification of C30 [3].

Quantitative Differentiation of RNA Recruiter-Linker 1: Head-to-Head Performance Data in RIBOTAC Constructs


Superior RNA Degradation Activity of D1-Containing RIBOTAC (C64) vs. 2-5A-Containing RIBOTAC (C65) In Vitro

In a direct head-to-head comparison using an in vitro RNase L degradation assay with purified SL5 RNA, the RIBOTAC C64—which incorporates the D1 recruiter (a component structurally related to RNA recruiter-linker 1)—demonstrated significantly higher RNA degradation activity than RIBOTAC C65, which contains the natural 2-5A recruiter [1]. At a concentration of 50 μM, C64 exhibited markedly stronger degradation, with activity ranking C64 > C47 ≈ C48 > C65 [2]. This result is particularly striking given that the standalone D1 recruiter is >10,000-fold less potent than 2-5A in the same assay system [3].

RIBOTAC RNase L recruitment RNA degradation

Enhanced RNA Reduction in Cellular Models with D1-Recruiter RIBOTAC (C64) vs. 2-5A RIBOTAC (C65)

In 293T cells expressing the SARS-CoV-2 5' UTR fused to a Gaussia luciferase reporter, the maximum RNA reduction achieved by C64 (containing D1 recruiter) was significantly greater than that observed with C65 (containing 2-5A recruiter) [1]. This cellular assay confirms that the in vitro superiority of the D1-containing RIBOTAC translates to a more physiologically relevant context, validating the functional advantage of the synthetic recruiter module over the natural ligand [2].

RIBOTAC cellular RNA degradation SARS-CoV-2 5' UTR

Optimized Warhead Binding Affinity: C34 (Methoxy) vs. C30 (Fluorine) and Analogs

The RNA-binding warhead C34, which can be conjugated to RNA recruiter-linker 1 to form a complete RIBOTAC, exhibits the highest reported binding affinity (Kd = 0.14 µM) for the SARS-CoV-2 SL5 RNA target among a series of coumarin derivatives [1]. This represents a 1.6-fold improvement over the fluorinated analog C30 (Kd = 0.22 µM) and a >3-fold improvement over the initial lead C29 (Kd = 0.47 µM) [2]. Substitutions with Cl (C32) or CF3 (C36) resulted in reduced affinity, highlighting the unique optimization of the methoxy group [3].

small molecule RNA binder SL5 RNA binding affinity

Live Virus Inhibition: RIBOTAC C64 Achieves >95% Suppression of SARS-CoV-2 Replication at 20 µM

The RIBOTAC C64, assembled using the D1 recruiter (related to RNA recruiter-linker 1) conjugated to the C30/C34 warhead, demonstrated potent inhibition of live SARS-CoV-2 replication in a human lung epithelial carcinoma cell line (A549-ACE2) [1]. Treatment with 20 µM C64 for 3 days resulted in >95% inhibition of viral replication, as measured by a Nano Luciferase (NLuc) reporter engineered into the viral genome [2]. Importantly, no major cytotoxicity was observed at this concentration, indicating a favorable selectivity window in this assay [3].

antiviral SARS-CoV-2 RIBOTAC

Conjugation Site Matters: Ring E Attachment of D1 Recruiter Yields Improved Degradation vs. Ring A

Systematic exploration of conjugation sites on the C30/C34 warhead revealed that attaching the D1 recruiter to ring E (as in C64) results in superior RNA degradation activity compared to attachment on ring A (as in C47/C48) [1]. This finding underscores the importance of the precise molecular architecture of the RNA recruiter-linker 1 module, which is pre-optimized for conjugation to specific warhead positions to maximize ternary complex formation and subsequent RNA cleavage [2].

RIBOTAC design conjugation chemistry structure-activity relationship

Validated Application Scenarios for RNA Recruiter-Linker 1 in Antiviral RIBOTAC Development


Construction of High-Efficacy RIBOTACs Targeting SARS-CoV-2 SL5 RNA

RNA recruiter-linker 1 is specifically designed for the modular synthesis of RIBOTACs that degrade the SL5 RNA structure in the SARS-CoV-2 5' UTR. Researchers can conjugate this recruiter-linker module to optimized warheads like C34 (Kd = 0.14 µM) to create degraders such as C64, which has demonstrated >95% inhibition of viral replication at 20 µM in lung epithelial cells [1]. This application is ideal for labs studying antiviral mechanisms or screening for SARS-CoV-2 inhibitors .

Comparative Studies of RNase L Recruiter Performance in Chimeric Degraders

The D1 recruiter within RNA recruiter-linker 1 offers a unique tool for investigating the paradoxical structure-activity relationships of RIBOTACs. Despite being >10,000-fold less potent as a standalone recruiter than 2-5A, the D1-containing RIBOTAC C64 outperforms its 2-5A counterpart (C65) in both in vitro and cellular RNA degradation assays [1]. This makes RNA recruiter-linker 1 a valuable reagent for studies aimed at elucidating the molecular determinants of RIBOTAC efficacy and ternary complex formation .

Chemical Biology Studies of RNA Structure and Degradation

RNA recruiter-linker 1 serves as a key building block for developing chemical probes that recruit endogenous RNase L to specific RNA structures. Its use in the cgSHAPE-seq method enabled the unambiguous identification of the C30 binding site (a bulged G) within SL5 RNA [1]. Researchers can leverage this recruiter-linker module to create custom RIBOTACs for validating RNA-small molecule interactions or for targeted degradation of other structured RNAs, provided the warhead specificity is confirmed .

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